![molecular formula C7H9F7O2Si B3119289 Trimethylsilyl heptafluorobutanoate CAS No. 24929-99-5](/img/structure/B3119289.png)
Trimethylsilyl heptafluorobutanoate
Overview
Description
Molecular Structure Analysis
The molecular structure of Trimethylsilyl heptafluorobutanoate consists of a trimethylsilyl group attached to a heptafluorobutanoate group. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . They can also be used as temporary protecting groups during chemical synthesis .Physical And Chemical Properties Analysis
Trimethylsilyl heptafluorobutanoate is a clear and colorless liquid. It is a highly stable compound that is resistant to moisture and air.Scientific Research Applications
Radical-Based Reactions in Organic Chemistry
Trimethylsilyl heptafluorobutanoate: serves as a radical-based reagent in organic chemistry. Researchers have successfully employed it in various radical reactions, including:
- Consecutive Radical Reactions : (TMS)₃SiH enables sequential radical processes, allowing for complex transformations under mild conditions .
One-Pot Synthesis of Enol Silanes
In the presence of Trimethylsilyl heptafluorobutanoate (TMSOTf) and triethylamine, ketones and related substrates form enol silanes. This reaction condition also promotes in situ ionization of propiolic acids. Notably, high yields of ketone enolization can be achieved in a single reaction vessel, making it a valuable synthetic method .
UV Absorption and Fluorescence Properties
Researchers have explored the effects of trimethylsilyl substituents on fused aromatic hydrocarbons (such as pyrene, anthracene, phenanthrene, and naphthalene). These substituents impact UV absorption and fluorescence properties in aerated cyclohexane solutions .
Polymerization Strategies
(TMS)₃SiH: plays a strategic role in polymerization:
Safety and Hazards
Mechanism of Action
Target of Action
Trimethylsilyl heptafluorobutanoate, also known as Trimethylsilyl 2,2,3,3,4,4,4-heptafluorobutanoate, is a derivative of the trimethylsilyl group . The primary targets of this compound are typically hydroxyl groups found in organic compounds . The trimethylsilyl group is used to derivatize these compounds, making them more volatile and amenable to analysis by gas chromatography or mass spectrometry .
Mode of Action
The trimethylsilyl group interacts with its targets by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This results in the formation of trimethylsiloxy groups on the molecule . The introduction of the trimethylsilyl group increases the volatility of the compound, often making it more suitable for analysis by certain techniques .
Biochemical Pathways
The exact biochemical pathways affected by trimethylsilyl heptafluorobutanoate can vary depending on the specific compound being derivatized. The introduction of the trimethylsilyl group can alter the physical and chemical properties of the compound, potentially affecting its behavior in various biochemical reactions .
Pharmacokinetics
The trimethylsilyl group is known to increase the volatility of compounds, which could potentially affect their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The introduction of the trimethylsilyl group to a compound can result in increased volatility, making the compound more amenable to analysis by techniques such as gas chromatography or mass spectrometry . This can provide valuable information about the compound’s structure and properties.
Action Environment
The action of trimethylsilyl heptafluorobutanoate can be influenced by various environmental factors. For example, the efficiency of the derivatization process can be affected by the presence of other functional groups in the compound, the reaction conditions, and the specific trimethylsilylating agent used .
properties
IUPAC Name |
trimethylsilyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F7O2Si/c1-17(2,3)16-4(15)5(8,9)6(10,11)7(12,13)14/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNOXYMMNNVXPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F7O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896674 | |
Record name | Trimethylsilyl heptafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl heptafluorobutanoate | |
CAS RN |
24929-99-5 | |
Record name | Trimethylsilyl heptafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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